Benzyl N-(4-aminobutyl)carbamate hydrochloride
Overview
Description
Benzyl N-(4-aminobutyl)carbamate hydrochloride is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are used in a variety of applications, including as pesticides, pharmaceuticals, and intermediates in organic synthesis. The specific structure and properties of this compound would make it of interest in the context of synthetic organic chemistry and potentially in the development of pharmaceuticals.
Synthesis Analysis
The synthesis of related carbamate compounds has been explored in several studies. For instance, alkyl 4-chlorobenzoyloxycarbamates have been prepared as nitrogen sources for use in the intermolecular Sharpless aminohydroxylation reaction, which is a method for introducing nitrogen into molecules . Similarly, N-aryl carbamates have been synthesized from N-Boc-protected amines using cobalt catalysis, which could potentially be adapted for the synthesis of this compound . These methods highlight the versatility of carbamates in synthetic chemistry and their potential utility in generating a variety of nitrogen-containing compounds.
Molecular Structure Analysis
The molecular structure of carbamates can be quite diverse, as evidenced by the synthesis of benzene di-N-substituted carbamates, which have been used as conformationally constrained inhibitors of acetylcholinesterase . The structure of this compound would likely feature a benzyl group attached to a carbamate moiety, which in turn is linked to a 4-aminobutyl chain, ending in a hydrochloride salt. This structure could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Carbamates can participate in various chemical reactions. For example, benzyl carbamate has been used in combination with N-chlorosuccinimide for the aminohalogenation of β-nitrostyrenes, indicating that carbamates can act as nitrogen sources in halogenation reactions . Additionally, the reactivity of carbamates can be exploited in the design of prodrugs, where they undergo hydrolysis to release active pharmaceuticals . These reactions are crucial for the potential application of this compound in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates, such as lipophilicity, can significantly influence their biological activity. Studies on fluorinated benzyl carbamates of 4-aminosalicylanilides have investigated their hydro-lipophilic properties, which are important for their anticholinesterase and anti-inflammatory activity . The lipophilicity of this compound would be an important parameter to consider, especially if the compound is intended for use as a pharmaceutical agent.
Scientific Research Applications
Carbamate Compounds in Medicinal Chemistry
Carbamates, including structures similar to benzyl N-(4-aminobutyl)carbamate hydrochloride, play a significant role in medicinal chemistry, particularly as modulators of the GABA_A receptor. These compounds are studied for their potential in treating a variety of diseases, including neurodegenerative disorders and conditions associated with memory deficits. The modulation of GABA_A receptors by carbamates highlights their importance in research aimed at understanding and treating neurological conditions (Crocetti & Guerrini, 2020).
Enzyme Inhibition by Carbamates
This compound, as part of the carbamate class, is relevant in studies investigating the inhibition of acetylcholinesterase (AChE). Carbamates act by carbamoylating the serine residue in the AChE active site, affecting neurotransmission and offering potential therapeutic avenues for diseases characterized by cholinergic dysfunction, such as Alzheimer's. This enzyme inhibition mechanism underscores the therapeutic potential of carbamates in neuropharmacology (Rosenberry & Cheung, 2019).
Carbamate Metabolism and Stability
The metabolism and stability of carbamates, including this compound, are critical for their pharmacological profile. Research into the metabolic hydrolysis of carbamates provides insights into their stability and potential as drugs or prodrugs. This understanding is vital for designing carbamates with optimized therapeutic properties (Vacondio et al., 2010).
Neurobiological Mechanisms of GABAergic Drugs
Investigations into GABAergic drugs, including those structurally related to this compound, reveal their complex interaction with neurotransmitter systems. These studies are crucial for understanding the therapeutic potential of GABAergic modulation in treating psychiatric and neurological disorders. The insights gained from such research can inform the development of new therapeutic strategies that leverage the GABAergic system's modulation (Wassef et al., 1999).
Safety and Hazards
Benzyl N-(4-aminobutyl)carbamate hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection .
Mechanism of Action
Target of Action
Benzyl N-(4-aminobutyl)carbamate hydrochloride, also known as N-Carbobenzoxy-1,4-diaminobutane HCl, is primarily used in the synthetic preparation of pyrazolyl glucopyranoside and galactopyranoside derivative inhibitors . These inhibitors target the human sodium-glucose cotransporter 1 (SGLT1), a protein that plays a crucial role in glucose and galactose absorption in the small intestine .
Mode of Action
Given its use in the synthesis of sglt1 inhibitors, it can be inferred that it may interact with the sglt1 transporter, potentially altering its function and reducing the absorption of glucose and galactose .
Biochemical Pathways
The compound’s effect on the SGLT1 transporter impacts the glucose and galactose absorption pathways. By inhibiting SGLT1, the compound reduces the absorption of these sugars, which can lead to a decrease in blood sugar levels . This can be particularly beneficial for managing conditions related to hyperglycemia .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
The primary result of the action of this compound is the potential reduction in blood sugar levels due to decreased absorption of glucose and galactose . This makes it a potential candidate for the development of preventives or therapeutics for diseases related to hyperglycemia or galactosemia .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and efficacy . It is recommended to store the compound in a sealed container in a dry room at room temperature
properties
IUPAC Name |
benzyl N-(4-aminobutyl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNNCIIFBSRHFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20519482 | |
Record name | Benzyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20519482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18807-73-3 | |
Record name | Carbamic acid, N-(4-aminobutyl)-, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18807-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20519482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Carbobenzoxy-1,4-diaminobutane Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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